molecular formula C58H90N14O17 B15073322 Amino-PEG4-bis-PEG3-methyltetrazine

Amino-PEG4-bis-PEG3-methyltetrazine

Cat. No.: B15073322
M. Wt: 1255.4 g/mol
InChI Key: HYIIXWYUCXWURT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Amino-PEG4-bis-PEG3-methyltetrazine is synthesized through a multi-step process involving the coupling of polyethylene glycol (PEG) units with methyltetrazine. The synthesis typically involves the following steps:

    PEGylation: The initial step involves the attachment of PEG units to an amino group. This is achieved through a reaction with PEG derivatives under controlled conditions.

    Tetrazine Introduction: The methyltetrazine group is then introduced through a coupling reaction with the PEGylated intermediate. .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for high efficiency and reproducibility, ensuring that the final product meets the required specifications for research and development purposes .

Chemical Reactions Analysis

Types of Reactions

Amino-PEG4-bis-PEG3-methyltetrazine primarily undergoes the following types of reactions:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are stable adducts resulting from the iEDDA reaction, which are used in various applications such as molecular labeling and bioorthogonal chemistry .

Scientific Research Applications

Amino-PEG4-bis-PEG3-methyltetrazine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Amino-PEG4-bis-PEG3-methyltetrazine involves its highly reactive tetrazine group, which undergoes the iEDDA reaction with TCO-containing molecules. This reaction is bioorthogonal, meaning it occurs selectively and rapidly in the presence of other biological molecules without interfering with their functions. The resulting stable adducts are used for molecular labeling and imaging, allowing researchers to study biological processes in real-time .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its combination of multiple PEG units and a reactive tetrazine group, providing enhanced solubility, stability, and reactivity. This makes it particularly suitable for applications in bioorthogonal chemistry and molecular labeling .

Properties

Molecular Formula

C58H90N14O17

Molecular Weight

1255.4 g/mol

IUPAC Name

3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[1,3-bis[3-[2-[2-[2-[2-[[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]propan-2-yl]propanamide

InChI

InChI=1S/C58H90N14O17/c1-45-65-69-57(70-66-45)49-7-3-47(4-8-49)41-55(76)62-17-25-82-31-37-86-35-29-80-23-15-60-52(73)11-20-88-43-51(64-54(75)13-19-78-27-33-84-39-40-85-34-28-79-22-14-59)44-89-21-12-53(74)61-16-24-81-30-36-87-38-32-83-26-18-63-56(77)42-48-5-9-50(10-6-48)58-71-67-46(2)68-72-58/h3-10,51H,11-44,59H2,1-2H3,(H,60,73)(H,61,74)(H,62,76)(H,63,77)(H,64,75)

InChI Key

HYIIXWYUCXWURT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)CC3=CC=C(C=C3)C4=NN=C(N=N4)C)NC(=O)CCOCCOCCOCCOCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.